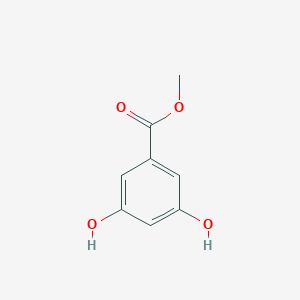

3,5-二羟基苯甲酸甲酯

概述

描述

24, 25-二羟基维生素D2,也称为24,25-二羟基维生素D2,是维生素D2的代谢产物。它是体内存在为25-羟基维生素D的维生素D的一种异构体。 该化合物在维生素D代谢中起着重要作用,并参与各种生物过程 .

科学研究应用

24, 25-二羟基维生素D2在科学研究中具有广泛的应用:

化学: 它用作合成其他维生素D代谢产物的先驱。

生物学: 该化合物因其在钙稳态和骨代谢中的作用而被研究。

医学: 它因其在骨质疏松症和慢性肾病等疾病中的潜在治疗作用而被研究。

作用机制

24, 25-二羟基维生素D2通过与维生素D受体(VDR)结合发挥作用。这种结合激活受体,然后调节参与钙和磷代谢的各种基因的表达。 该化合物还与其他分子靶标和途径相互作用,包括甲状旁腺激素(PTH)和成纤维细胞生长因子23(FGF23),以维持钙稳态 .

类似化合物:

25-羟基维生素D2: 维生素D2的另一种代谢产物,与24, 25-二羟基维生素D2相比,羟基化程度较低。

1,25-二羟基维生素D3: 维生素D3的激素活性形式,具有不同的羟基化模式。

24,25-二羟基维生素D3: 一种类似的化合物,具有相同的羟基化模式,但来源于维生素D3

独特性: 24, 25-二羟基维生素D2因其在第24位和第25位的特定羟基化而独一无二,这使其与其他维生素D代谢产物区分开来。 这种独特的结构使其能够在调节钙和磷代谢中发挥独特的作用 .

生化分析

Biochemical Properties

Methyl 3,5-dihydroxybenzoate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair . This interaction suggests that Methyl 3,5-dihydroxybenzoate could potentially influence the process of DNA replication and repair .

Cellular Effects

Methyl 3,5-dihydroxybenzoate has shown to have effects on various types of cells and cellular processes. This indicates that Methyl 3,5-dihydroxybenzoate could influence cell function by participating in the formation of complex structures that can carry and deliver drugs .

Molecular Mechanism

The molecular mechanism of Methyl 3,5-dihydroxybenzoate involves its interactions at the molecular level. It has been found to inhibit the activity of ribonucleotide reductase, suggesting that it may bind to this enzyme and prevent it from carrying out its function . This could lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It has been found that it can be rapidly distributed to all organs after a single intragastric administration in mice . This suggests that Methyl 3,5-dihydroxybenzoate may have a short half-life and high systemic clearance .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 3,5-dihydroxybenzoate have been observed to vary with different dosages . After a single intragastric administration in mice, the pharmacokinetic parameters of Methyl 3,5-dihydroxybenzoate were found to vary depending on the dosage .

Metabolic Pathways

Methyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It has been found to have multiple metabolites and is mainly metabolized through various processes such as the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, and others .

Transport and Distribution

Methyl 3,5-dihydroxybenzoate is transported and distributed within cells and tissues. After a single intragastric administration in mice, it was found to permeate the blood-brain barrier and was rapidly distributed to all organs .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that it can reach various subcellular compartments .

准备方法

合成路线和反应条件: 24, 25-二羟基维生素D2的合成涉及维生素D2的羟基化。 该过程通常包括使用特定酶,例如24-羟化酶,催化维生素D2分子第24位的羟基化 .

工业生产方法: 24, 25-二羟基维生素D2的工业生产是通过受控的酶促反应进行的。 该过程涉及使用生物反应器,在最佳条件下将24-羟化酶引入维生素D2,以生产所需的化合物 .

化学反应分析

反应类型: 24, 25-二羟基维生素D2经历各种化学反应,包括:

氧化: 该化合物可以进一步氧化以生成其他代谢产物。

还原: 它可以在特定条件下还原以生成不同的产物。

取代: 羟基可以在适当条件下被其他官能团取代.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

相似化合物的比较

25-Hydroxyvitamin D2: Another metabolite of vitamin D2, which is less hydroxylated compared to 24, 25-Dihydroxy VD2.

1,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3, which has a different hydroxylation pattern.

24,25-Dihydroxyvitamin D3: A similar compound with the same hydroxylation pattern but derived from vitamin D3

Uniqueness: 24, 25-Dihydroxy VD2 is unique due to its specific hydroxylation at the 24th and 25th positions, which distinguishes it from other vitamin D metabolites. This unique structure allows it to play a distinct role in the regulation of calcium and phosphate metabolism .

属性

IUPAC Name |

methyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFYQUEEMZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062208 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-44-9 | |

| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

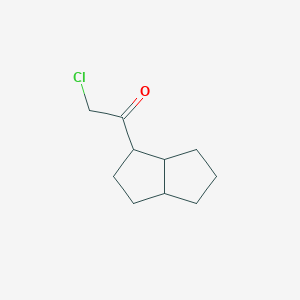

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

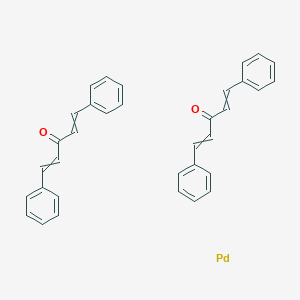

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

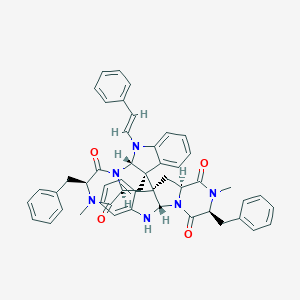

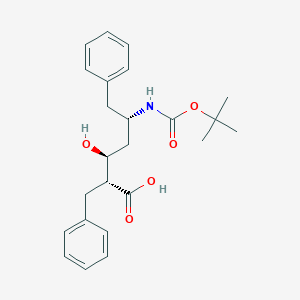

Feasible Synthetic Routes

Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?

A1: Methyl 3,5-dihydroxybenzoate serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using methyl 3,5-dihydroxybenzoate along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized methyl 3,5-dihydroxybenzoate to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].

Q2: How does the structure of methyl 3,5-dihydroxybenzoate influence its ability to form self-assembled structures?

A2: Methyl 3,5-dihydroxybenzoate can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of methyl 3,5-dihydroxybenzoate as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].

Q3: Are there any studies exploring the enzymatic modification of methyl 3,5-dihydroxybenzoate?

A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify methyl 3,5-dihydroxybenzoate. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze methyl 3,5-dihydroxybenzoate along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying methyl 3,5-dihydroxybenzoate and similar compounds for various applications.

Q4: What is the role of methyl 3,5-dihydroxybenzoate in the synthesis of complex natural products?

A4: Methyl 3,5-dihydroxybenzoate serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from methyl 3,5-dihydroxybenzoate []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of methyl 3,5-dihydroxybenzoate as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].

Q5: How does methyl 3,5-dihydroxybenzoate behave in high-temperature ionic liquids?

A5: Interestingly, methyl 3,5-dihydroxybenzoate dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].

Q6: Has methyl 3,5-dihydroxybenzoate been found in any fermented products?

A6: Research has identified methyl 3,5-dihydroxybenzoate as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like methyl 3,5-dihydroxybenzoate.

Q7: Can methyl 3,5-dihydroxybenzoate be used to synthesize dendrimers with specific functionalities?

A7: Yes, researchers have successfully used methyl 3,5-dihydroxybenzoate to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using methyl 3,5-dihydroxybenzoate as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.

Q8: What are the advantages of using methyl 3,5-dihydroxybenzoate in multi-step organic synthesis?

A8: Methyl 3,5-dihydroxybenzoate proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of methyl 3,5-dihydroxybenzoate for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].

Q9: Has methyl 3,5-dihydroxybenzoate been identified in biological samples?

A9: While not explicitly mentioned in the provided research, methyl 3,5-dihydroxybenzoate has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)

![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)